Cas no 5798-71-0 (1-(4-Bromophenyl)ethanone oxime)
1-(4-Bromophenyl)ethanone oxime Chemical and Physical Properties
Names and Identifiers
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- 1-(4-Bromophenyl)ethanone oxime
- (1E)-1-(4-Bromophenyl)-N-hydroxyethanimine
- Ethanone, 1-(4-bromophenyl)-, oxime
- 1-(4-bromophenyl)-1-(hydroxyimino)ethane
- 1-(4-bromo-phenyl)-ethanone oxime
- 1-(4-Brom-phenyl)-aethanon-oxim
- 4'-bromoacetophenone oxime
- 4-bromoacetophenone oxime
- AC1O3VHH
- ARONIS001294
- HMS1542O08
- p-bromoacetophenone oxime
- p-Bromoacetophenone oxime, (Z)-
- ST039861
- UNII-O3128O579B
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1-(4-Bromophenyl)ethanone oxime Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019120268-1g |
1-(4-Bromophenyl)ethanone oxime |
5798-71-0 | 95% | 1g |
$400.00 | 2023-09-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1434297-1g |
1-(4-Bromophenyl)ethan-1-one oxime |
5798-71-0 | 95+% | 1g |
¥162.00 | 2024-05-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1434297-5g |
1-(4-Bromophenyl)ethan-1-one oxime |
5798-71-0 | 95+% | 5g |
¥552.00 | 2024-05-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1434297-25g |
1-(4-Bromophenyl)ethan-1-one oxime |
5798-71-0 | 95+% | 25g |
¥1604.00 | 2024-05-08 | |
| Crysdot LLC | CD12058975-1g |
1-(4-Bromophenyl)ethanone oxime |
5798-71-0 | 95+% | 1g |
$299 | 2024-07-24 |
1-(4-Bromophenyl)ethanone oxime Related Literature
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on 1-(4-Bromophenyl)ethanone oxime
1-(4-Bromophenyl)ethanone Oxime: A Comprehensive Overview
1-(4-Bromophenyl)ethanone oxime (CAS No. 5798-71-0) is a versatile organic compound with significant applications in various fields of chemistry. This compound, also known as 4-bromoacetophenone oxime, is a derivative of acetophenone, where the ketone group has been converted into an oxime. The presence of the bromine atom at the para position of the phenyl ring introduces unique electronic and steric properties, making it a valuable intermediate in organic synthesis.
The structure of 1-(4-bromophenyl)ethanone oxime consists of a benzene ring substituted with a bromine atom at the para position and an ethanone oxime group (-CH=N-OH) attached to the benzene ring. This structure allows for various chemical transformations, such as nucleophilic additions, reductions, and oxidations, which are essential in the synthesis of complex molecules. Recent studies have highlighted its role in the preparation of heterocyclic compounds, which are widely used in pharmaceuticals and agrochemicals.
One of the most notable applications of 1-(4-bromophenyl)ethanone oxime is in the synthesis of β-lactam antibiotics. The oxime group serves as a key intermediate in the formation of these antibiotics, which are critical in treating bacterial infections. Researchers have explored its use in developing new generations of β-lactam antibiotics with enhanced efficacy and reduced resistance.
In addition to its role in drug development, 1-(4-bromophenyl)ethanone oxime has found applications in materials science. Its ability to form stable complexes with metal ions has led to its use in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and sensing technologies.
Recent advancements in green chemistry have also focused on the synthesis and utilization of 1-(4-bromophenyl)ethanone oxime. Scientists have developed environmentally friendly methods for its production, reducing the reliance on hazardous reagents and solvents. These methods include catalytic hydrogenation and enzymatic conversions, which align with sustainable chemical practices.
The stability and reactivity of 1-(4-bromophenyl)ethanone oxime make it an ideal candidate for exploring novel chemical reactions. For instance, researchers have investigated its participation in cycloaddition reactions, which are fundamental to constructing complex molecular architectures. These studies have provided insights into controlling reaction pathways to achieve desired products with high selectivity.
In conclusion, 1-(4-bromophenyl)ethanone oxime (CAS No. 5798-71-0) is a multifaceted compound with a wide range of applications across various disciplines. Its unique structure and reactivity continue to drive innovative research, contributing to advancements in pharmaceuticals, materials science, and sustainable chemistry.
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